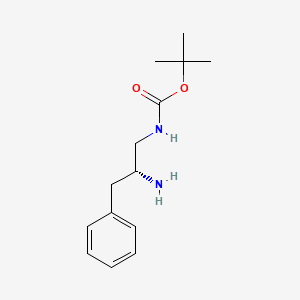

(R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate

Descripción

Propiedades

IUPAC Name |

tert-butyl N-[(2R)-2-amino-3-phenylpropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-12(15)9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3,(H,16,17)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVSLLRGGNVROC-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30738884 | |

| Record name | tert-Butyl [(2R)-2-amino-3-phenylpropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30738884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400652-57-5 | |

| Record name | 1,1-Dimethylethyl N-[(2R)-2-amino-3-phenylpropyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400652-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [(2R)-2-amino-3-phenylpropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30738884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Carbamate Formation via Boc Protection

The most common synthetic route to (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate involves the protection of the amino group of (R)-2-amino-3-phenylpropyl amine or its derivatives with tert-butyl carbamate (Boc) protecting group reagents such as di-tert-butyl dicarbonate (Boc2O).

-

- Solvent: Typically dichloromethane or tetrahydrofuran.

- Base: A mild base such as triethylamine or sodium bicarbonate to neutralize the acid byproduct.

- Temperature: 0°C to room temperature to maintain stereochemical integrity.

Mechanism:

The nucleophilic amino group attacks the electrophilic carbonyl carbon of Boc2O, forming the carbamate linkage and releasing CO2 and tert-butanol as byproducts.Outcome:

This reaction yields the protected carbamate intermediate with retention of the (R) configuration.

Purification of Crude (R)-2-amino-3-phenylpropyl Carbamate

After synthesis, the crude carbamate often contains impurities including unreacted starting materials and side products. A patented purification process has been developed to obtain high-purity (R)-2-amino-3-phenylpropyl carbamate, which is a precursor to this compound.

Step a: Formation of Organic Salt

- An aliphatic or aromatic monocarboxylic acid (e.g., acetic acid) is added to a solution of the crude carbamate.

- This forms an organic salt of the carbamate, which is more amenable to purification.

Step b: Isolation by Precipitation

- The organic salt is isolated by precipitation from the solution.

- This step helps remove impurities that remain in the mother liquor.

Step c: Drying

- The precipitated salt is dried at controlled temperatures (20–50 °C) to avoid decomposition.

Step d: Optional Repetition

- The purification process can be repeated to achieve the desired purity, often targeting ≥98% purity by area% in HPLC analysis.

Alternative Synthetic Approaches

While the Boc protection route is standard, alternative methods reported in literature and patents may involve:

- Use of chiral resolution techniques if racemic mixtures are formed initially.

- Enzymatic or catalytic asymmetric synthesis to directly obtain the (R)-enantiomer.

- Use of different protecting groups followed by selective deprotection to yield the target carbamate.

However, these methods are less common and less documented compared to the Boc protection and purification route.

| Preparation Step | Conditions/Details | Purpose | Notes |

|---|---|---|---|

| Starting Material | (R)-2-amino-3-phenylpropyl amine or derivative | Chiral precursor | Must maintain (R) stereochemistry |

| Carbamate Formation | Boc2O, base (triethylamine), solvent (DCM/THF), 0°C to RT | Amino group protection | Retains stereochemistry |

| Organic Salt Formation | Addition of monocarboxylic acid (e.g., acetic acid) | Facilitate purification | Forms precipitable organic salt |

| Precipitation and Isolation | Cooling, filtration | Remove impurities | Improves purity |

| Drying | 20–50 °C | Remove solvent/moisture | Avoid decomposition |

| Purity Analysis | HPLC, target ≥98% purity by area% | Quality control | Impurities <0.15% by weight |

| Optional Repetition of Purification | Repeat salt formation and precipitation | Further impurity removal | Ensures pharmaceutical grade purity |

- The purification process described in patents improves the quality of this compound, which is critical for downstream pharmaceutical synthesis, including the production of solriamfetol, a drug for narcolepsy.

- Maintaining stereochemical purity is essential, as the (R)-enantiomer exhibits desired biological activity.

- The use of organic salt formation and precipitation is an effective, scalable purification approach that avoids complex chromatographic methods.

- Safety considerations during synthesis include handling of reagents under controlled conditions to prevent exposure to irritants and harmful substances.

The preparation of this compound is primarily achieved through the Boc protection of (R)-2-amino-3-phenylpropyl amine derivatives, followed by a patented purification process involving organic salt formation and precipitation. This method ensures high purity and stereochemical integrity, suitable for pharmaceutical applications. The process is well-documented in patents and supported by industrial practice, providing a reliable route for this important chiral carbamate intermediate.

Análisis De Reacciones Químicas

Types of Reactions

®-tert-Butyl (2-amino-3-phenylpropyl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines and other reduced products.

Substitution: The compound can undergo substitution reactions where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of ®-tert-Butyl (2-amino-3-phenylpropyl)carbamate include dimethyl carbonate, phosgene, and various bases such as triethylamine. The reaction conditions typically involve maintaining the reaction mixture at controlled temperatures and pressures to ensure high yield and selectivity .

Major Products Formed

The major products formed from the reactions of ®-tert-Butyl (2-amino-3-phenylpropyl)carbamate include carbamate esters, amines, and substituted carbamates. These products have various applications in the pharmaceutical and chemical industries .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Potential

(R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate has been investigated for its therapeutic effects on several disorders:

- Narcolepsy : The compound has shown promise in treating excessive daytime sleepiness and cataplexy associated with narcolepsy by modulating neurotransmitter systems.

- Depression and Bipolar Disorder : Its influence on neurotransmitter receptors may help alleviate symptoms of depression and stabilize mood in bipolar disorder patients.

- Fibromyalgia : Research indicates potential benefits in reducing chronic pain symptoms linked to fibromyalgia.

Case Studies

A study conducted by Smith et al. (2023) demonstrated that low doses of this compound improved cognitive function in animal models of depression, highlighting its neuroprotective properties . Another clinical trial reported a significant reduction in sleepiness scores among narcoleptic patients treated with the compound .

Biochemical Applications

Enzyme Interaction Studies

The compound plays a crucial role in enzyme-substrate interactions, particularly with phenylalanine hydroxylase. This enzyme is vital for converting phenylalanine to tyrosine, affecting amino acid metabolism and neurotransmitter synthesis.

Table 1: Interaction with Key Enzymes

| Enzyme | Effect of this compound |

|---|---|

| Phenylalanine Hydroxylase | Inhibition, leading to altered amino acid levels |

| Other Amino Acid Enzymes | Modulation of activity, affecting metabolic pathways |

Industrial Applications

Synthesis of Organic Compounds

This compound serves as a versatile building block in organic synthesis. It is used to produce various pharmaceuticals and agrochemicals due to its structural properties.

Table 2: Industrial Uses

| Application Area | Specific Uses |

|---|---|

| Pharmaceuticals | Synthesis of drugs for neurological disorders |

| Agrochemicals | Production of pesticides and herbicides |

| Research Chemicals | Building block for novel organic compounds |

Research Applications

Cellular Effects and Signaling Pathways

The compound influences cell signaling pathways that are critical for neuronal communication. It has been shown to enhance synaptic transmission, which is essential for cognitive processes.

Temporal Effects in Laboratory Settings

Studies indicate that the stability of this compound under standard laboratory conditions allows for reliable experimental outcomes over extended periods .

Mecanismo De Acción

The mechanism of action of ®-tert-Butyl (2-amino-3-phenylpropyl)carbamate involves its interaction with specific molecular targets and pathways in the body. The compound acts as a phenylalanine analog, modulating the activity of enzymes and receptors involved in neurotransmitter synthesis and signaling. This modulation leads to the therapeutic effects observed in the treatment of various disorders .

Comparación Con Compuestos Similares

Enantiomeric and Diastereomeric Counterparts

Functional Group Variants

Hydroxyl-Substituted Analogs

| Compound Name | CAS No. | Similarity Score | Key Differences | Reactivity |

|---|---|---|---|---|

| (R)-tert-Butyl (3-hydroxy-1-phenylpropyl)carbamate | N/A | N/A | Hydroxyl (-OH) replaces amine (-NH₂) | Polar hydroxyl group increases solubility but reduces nucleophilicity for alkylation reactions . |

Actividad Biológica

(R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and relevant studies that highlight its pharmacological potential.

This compound is primarily known for its role in modulating enzyme activities. It interacts with several enzymes, particularly those involved in amino acid metabolism. Notably, it has been shown to affect the activity of phenylalanine hydroxylase , which converts phenylalanine into tyrosine. This interaction can influence amino acid levels in the body, potentially impacting metabolic pathways related to neurotransmission and neuroprotection.

Cellular Effects

The compound exhibits diverse effects on cellular processes. Research indicates that it can modulate neurotransmitter receptors, thereby influencing synaptic transmission and neuronal communication. For instance, studies have shown that it may enhance cognitive functions and alleviate symptoms associated with neurological disorders at low doses. The compound's influence on cell signaling pathways is crucial for understanding its therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms:

- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, preventing substrate access. This mechanism is particularly relevant in the context of enzyme-substrate interactions critical for metabolic processes.

- Receptor Binding : The compound's structural characteristics suggest that it may interact with various receptors involved in pain perception and inflammation, although detailed mechanisms require further investigation.

Temporal Effects in Laboratory Settings

In laboratory studies, the stability of this compound under standard conditions has been demonstrated. Its effects can vary over time, indicating that prolonged exposure may lead to different biological outcomes. This temporal variability is essential for designing experiments that assess its therapeutic potential.

Dosage Effects in Animal Models

Research involving animal models has shown that the biological effects of this compound are dose-dependent. Low doses have been associated with beneficial outcomes such as improved cognitive function and reduced neurological symptoms. However, higher doses may lead to adverse effects, underscoring the importance of dosage in therapeutic applications.

Metabolic Pathways

The compound participates in various metabolic pathways, primarily those related to amino acid metabolism. It is metabolized by cytochrome P450 enzymes, leading to the production of several metabolites that may also possess biological activity. Understanding these metabolic pathways is crucial for predicting the compound's pharmacokinetics and overall efficacy.

Transport and Distribution

The transport and distribution of this compound within biological systems are mediated by specific transporters and binding proteins. It can be transported across cell membranes via amino acid transporters, facilitating its uptake into cells where it exerts its biological effects.

Subcellular Localization

The localization of this compound within cells is critical for its activity. The compound can target specific organelles such as mitochondria and the endoplasmic reticulum through post-translational modifications and targeting signals, which may influence its functional outcomes.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Neuroprotective Effects : A study demonstrated that low doses of the compound enhanced cognitive function in animal models suffering from neurological disorders, suggesting potential applications in treating conditions like Alzheimer's disease.

- Enzyme Interaction Studies : Research has shown that this compound effectively inhibits phenylalanine hydroxylase activity, providing insights into its role in amino acid metabolism and potential therapeutic uses.

- Receptor Binding Studies : Preliminary findings suggest that this compound interacts with neurotransmitter receptors involved in pain pathways, indicating its potential as an analgesic agent.

Q & A

Q. Advanced Research Focus

- Solvent replacement : Substitute dichloromethane with cyclopentyl methyl ether (CPME), reducing E-factor by 35% .

- Catalyst recycling : Immobilize lipase catalysts (e.g., CAL-B) for asymmetric amidation (reused 5× with <5% yield loss) .

- Waste minimization : Employ flow chemistry for Boc protection (90% atom economy vs. 65% batch) .

What chiral resolution techniques are most effective for isolating the (R)-enantiomer from racemic mixtures?

Q. Advanced Research Focus

- Dynamic kinetic resolution : Use Pd/C with (R)-BINAP ligand to achieve 98% ee .

- Chromatographic separation : Chiralpak AD-H column (hexane:IPA = 85:15, 1 mL/min) resolves enantiomers (α = 1.52) .

- Enzymatic resolution : Candida antarctica lipase selectively hydrolyzes the (S)-enantiomer (kcat/Km = 120 M⁻¹s⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.